molecular formula C6H7Cl3N2 B1333390 2,6-Dichlorophenylhydrazine hydrochloride CAS No. 50709-36-9

2,6-Dichlorophenylhydrazine hydrochloride

Cat. No. B1333390
Key on ui cas rn: 50709-36-9
M. Wt: 213.5 g/mol
InChI Key: CQNIYLLTIOPFCJ-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a cold solution of 2,6-dichloroaniline (10.0 g, 61.72 mmol) in conc. HCl was added aqueous solution of sodium nitrite (5.11 g, 74.00 mmol) at −15° C. The reaction mass was stirred at 0-10° C. for 15 minutes. The reaction mass was filtered off to remove insolubles and stannous chloride in conc. HCl (34.7 g, 150 mmol) was added to the filtrate. The reaction mass was further stirred at −15° C. for 30 min and filtered to afford 15.00 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 7.18-7.28 (m, 1H), 7.39-7.52 (m, 2H), 10.30 (br s, 3H); MS (m/z): 176.90 (M)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[N:10]([O-])=O.[Na+]>Cl>[ClH:1].[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH:4][NH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
5.11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34.7 g
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at 0-10° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered off
ADDITION
Type
ADDITION
Details
was added to the filtrate
STIRRING
Type
STIRRING
Details
The reaction mass was further stirred at −15° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.ClC1=C(C(=CC=C1)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 227.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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